2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Description
2-(Carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrroloimidazole core. The molecule contains a carbamoylamino (-NHCONH₂) group at position 2 and a carboxylic acid (-COOH) group at position 3 (Figure 1). The compound’s synthetic routes often involve cyclization of substituted imidazoles or functionalization of preformed pyrroloimidazole scaffolds .
Properties
CAS No. |
767316-89-2 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N4O3/c9-8(15)11-6-5(7(13)14)12-3-1-2-4(12)10-6/h1-3H2,(H,13,14)(H3,9,11,15) |
InChI Key |
JOXVHVGZYCZRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry techniques to enhance sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling are used to achieve high yields with minimal waste and energy consumption . These methods also reduce the use of hazardous solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include key metabolic and signaling pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- The carbamoylamino group in the target compound distinguishes it from analogs with aryl (e.g., SK&F 105809) or carbamate (e.g., Compound 178) substituents.
- The carboxylic acid at position 3 enhances hydrophilicity compared to lipophilic groups like pyridin-4-yl or p-tolyl .
Key Observations :
- The target compound’s carbamoylamino and carboxylic acid groups may favor interactions with polar enzyme active sites, contrasting with SK&F 105809’s radical scavenging mechanism .
- Unlike Compound 178, the absence of lipophilic chlorophenyl groups in the target compound could reduce cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
2-(Carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, focusing on its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolo-imidazole core structure that contributes to its biological activities. The presence of the carbamoyl group enhances its solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant antibacterial properties. In one study, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives were synthesized, showing activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 µg/mL, with some compounds achieving MICs as low as 4 µg/mL, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Pyrrolo[1,2-a]imidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6b | S. aureus | 4 |
| 6c | E. coli | 8 |
| 10c | Klebsiella pneumoniae | 16 |
| 11 | Acinetobacter baumannii | 32 |
Antifungal Activity
In addition to antibacterial properties, the compound shows antifungal activity against pathogens such as Cryptococcus neoformans. The same derivatives tested for antibacterial effects also exhibited antifungal properties with varying degrees of effectiveness. For instance, certain compounds demonstrated an MIC against C. neoformans comparable to their antibacterial activity .
Cytotoxicity and Hemolytic Activity
While the compound exhibits promising antibacterial and antifungal activities, concerns regarding cytotoxicity have been raised. Compounds such as 6c displayed significant cytotoxicity against human cell lines (HEK-293), with hemolytic activity observed against human red blood cells. This indicates that while the antibacterial effect may be beneficial, the associated cytotoxicity could limit therapeutic applications .
Table 2: Cytotoxicity Data for Selected Compounds
| Compound | Cell Line | LD50 (mg/kg) |
|---|---|---|
| 6c | HEK-293 | >2000 |
| 10c | Human RBCs | Hemolytic |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of the pyrrolo[1,2-a]imidazole framework. Researchers found that modifications to the phenyl moiety significantly affected biological activity. For example, introducing chlorine substituents at specific positions enhanced antibacterial potency while other modifications reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
